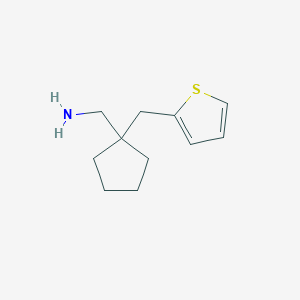

(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine

描述

(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine is a bicyclic amine derivative featuring a cyclopentane core substituted with a thiophen-2-ylmethyl group and a primary amine. This compound is of interest in medicinal chemistry due to its structural hybridity, which may influence receptor binding or metabolic stability .

属性

IUPAC Name |

[1-(thiophen-2-ylmethyl)cyclopentyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h3-4,7H,1-2,5-6,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNLLDQSPBZQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=CC=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a thiophene ring and a methanamine moiety. Its molecular formula is C₁₁H₁₅N₁S, with a molecular weight of approximately 195.32 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's interaction with microbial enzymes or cell wall synthesis pathways is a potential area for further investigation.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Initial findings suggest that it may act as an inhibitor for enzymes involved in inflammatory processes, such as lipoxygenases. These enzymes play a critical role in the biosynthesis of leukotrienes, which are mediators of inflammation.

While the exact mechanism of action is still under investigation, it is hypothesized that this compound interacts with specific receptors or enzymes, modulating various biological pathways. Its structural similarity to other known inhibitors suggests that it may compete with natural substrates at enzyme active sites.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of lipoxygenase activity | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |

Case Study 1: Inhibition of Lipoxygenase

A study conducted on various derivatives of thiophene-containing compounds revealed that this compound exhibited nanomolar activity against lipoxygenase enzymes. The IC₅₀ values indicated significant potency compared to control compounds, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 2: Antimicrobial Screening

In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appeared to involve disruption of bacterial cell wall synthesis .

Future Directions

Further research is essential to fully characterize the pharmacological profile of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess potential therapeutic applications.

- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to improve potency and selectivity against specific targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentane Core

Compound A : [1-(4-Chlorophenyl)cyclopentyl]methanamine

- Structure : Replaces the thiophen-2-ylmethyl group with a 4-chlorophenyl substituent.

- Higher logP (predicted) due to the hydrophobic chloroaromatic group.

- Applications : Likely explored in CNS drug development due to aryl halide motifs common in neurotransmitter analogs .

Compound B : (1-(2,2-Dimethoxyethyl)cyclopentyl)methanamine (3c)

Thiophene-Containing Analogs

Compound C : N-((1H-imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1)

- Structure : Replaces the cyclopentyl group with an imidazole ring.

- Key Differences :

- Applications: Potential metal coordination properties for catalysis or chelation therapy .

Compound D : 1-(Thiophen-2-yl)ethanamine

Heterocyclic and Aromatic Modifications

Compound E : (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

- Structure : Incorporates a triazole ring adjacent to the methanamine.

- Key Differences: Triazole adds hydrogen-bonding capacity and metabolic resistance (non-enzymatic hydrolysis). Molecular weight 230.718; hydrochloride salt improves aqueous solubility .

Compound F : N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A (Chlorophenyl) | Compound B (Dimethoxyethyl) | Compound E (Triazole) |

|---|---|---|---|---|

| Molecular Weight | ~225 (estimated) | 195.67 | 183.25 | 230.72 |

| logP (Predicted) | 2.1–2.5 | 3.2 | 1.8 | 1.5 |

| Aqueous Solubility | Moderate (thiophene hydrophobicity) | Low (chlorophenyl) | High (polar substituents) | High (HCl salt) |

| Key Functional Groups | Thiophene, cyclopentyl, amine | Chloroaromatic, amine | Ether, amine | Triazole, amine |

准备方法

Reductive Amination Approach

One common synthetic route to amines bearing thiophen-2-ylmethyl groups is reductive amination of cyclopentylmethanamine with thiophene-2-carboxaldehyde or thiophen-2-ylacetaldehyde derivatives.

Step 1: Formation of Imine Intermediate

Cyclopentylmethanamine is reacted with thiophene-2-carboxaldehyde under mild conditions to form the corresponding imine (Schiff base). This condensation is typically performed in an organic solvent such as dichloromethane or methanol at room temperature.Step 2: Reduction of Imine to Amine

The imine intermediate is then reduced using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine in good yield.

This method is advantageous because it avoids the need for pre-functionalized alkyl halides and allows direct coupling of the amine and aldehyde.

Alkylation of Cyclopentylmethanamine

Alternatively, the compound can be prepared by nucleophilic substitution (alkylation) of cyclopentylmethanamine with a thiophen-2-ylmethyl halide (e.g., thiophen-2-ylmethyl chloride or bromide):

Step 1: Synthesis of Thiophen-2-ylmethyl Halide

Thiophen-2-ylmethanol is converted to the corresponding halide using reagents such as thionyl chloride or phosphorus tribromide.Step 2: Alkylation Reaction

Cyclopentylmethanamine is reacted with the thiophen-2-ylmethyl halide under basic conditions (e.g., in the presence of potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. The nucleophilic amine attacks the alkyl halide, yielding the target amine.

This method requires careful control to avoid over-alkylation or side reactions.

Use of Thiophen-2-ylmethylamine as a Building Block

In some synthetic routes, thiophen-2-ylmethylamine itself is prepared first and then coupled to cyclopentylmethanone derivatives or related intermediates via reductive amination or amide coupling.

For example, thiophen-2-ylmethylamine can be synthesized by reduction of thiophen-2-ylacetonitrile or by catalytic hydrogenation of Schiff bases formed from thiophene-2-carboxaldehyde.

This amine can then be reacted with cyclopentanone derivatives to form the desired amine through reductive amination.

Research Findings and Data Tables

Literature Examples

Analytical and Purification Techniques

Extraction and Washing : After reaction, the mixture is typically poured into ice water and extracted with organic solvents like diethyl ether or ethyl acetate. The organic phase is washed with water or brine to remove impurities.

Drying Agents : Magnesium sulfate (MgSO4) is commonly used to dry organic layers before solvent removal.

Purification : The crude product is purified by vacuum distillation or chromatographic methods (e.g., silica gel column chromatography or preparative HPLC).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | Cyclopentylmethanamine + Thiophene-2-carboxaldehyde | Sodium triacetoxyborohydride | Condensation + Reduction | Direct, mild conditions, good yields | Requires aldehyde availability |

| Alkylation | Cyclopentylmethanamine + Thiophen-2-ylmethyl halide | Base (K2CO3), solvent (DMF) | Nucleophilic substitution | Straightforward, scalable | Possible over-alkylation, side reactions |

| Building Block Coupling | Thiophen-2-ylmethylamine + Cyclopentanone derivatives | Reducing agents, coupling agents | Reductive amination or amide coupling | Modular, versatile | Multi-step, requires intermediate synthesis |

常见问题

What are the optimal synthetic routes for (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine, considering stereochemical outcomes?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclopentane derivatives. For example:

Cyclopentane functionalization : Introduce a thiophen-2-ylmethyl group via nucleophilic substitution or cross-coupling reactions.

Methanamine incorporation : Use reductive amination or Gabriel synthesis to attach the amine group to the cyclopentyl scaffold.

Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or resolved intermediates to manage stereochemistry.

Key purification steps include column chromatography and recrystallization. NMR (¹H, ¹³C) and LCMS are critical for verifying intermediates and final product purity .

How can X-ray crystallography and NMR spectroscopy resolve conformational flexibility in this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Determine the crystal structure to analyze dihedral angles between the cyclopentyl and thiophene rings. For example, analogous compounds show dihedral angles of 36–39° between aromatic systems, influencing steric interactions . Use SHELX for refinement and Mercury (Cambridge Crystallographic Data Centre) for visualizing packing patterns .

- NMR spectroscopy : ¹H-¹H NOESY or ROESY experiments detect through-space interactions to confirm spatial arrangement. Coupling constants (e.g., ) in cyclopentane rings reveal chair or twist-boat conformations .

What strategies reconcile contradictory spectroscopic data during characterization of derivatives?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or LCMS fragmentation) require:

Comparative analysis : Benchmark against structurally validated analogs (e.g., cyclopentylmethanamine derivatives with similar substituents) .

Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts or IR spectra.

Crystallographic verification : Resolve ambiguities via single-crystal X-ray diffraction, as seen in studies of thiophene-containing benzimidazoles .

How do thiophene electronic properties influence intermolecular interactions in crystal packing?

Level: Advanced

Methodological Answer:

The thiophene ring participates in weak non-covalent interactions (e.g., C–H···π, S···π) that stabilize crystal lattices. For example:

- C–H···N interactions : Observed in thiophene-linked benzimidazoles, contributing to chain-like packing parallel to crystallographic axes .

- Electrostatic effects : Sulfur’s polarizability enhances dipole-dipole interactions. Mercury’s Materials Module can quantify packing efficiency and void spaces .

What in silico methods predict bioactivity of derivatives targeting neurological receptors?

Level: Advanced

Methodological Answer:

Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine transporters).

QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs like 1-(5-methylpyrazin-2-yl)methanamine derivatives .

ADMET prediction : Tools like SwissADME assess permeability and metabolic stability.

How to design stability studies under varying pH and temperature?

Level: Basic

Methodological Answer:

Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks.

Analytical monitoring : Use HPLC to track degradation products and LCMS to identify hydrolyzed or oxidized species.

Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Reference cyclopentylmethanamine analogs for degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。